6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one
Overview
Description
PD 166326 is a pyridopyrimidine-type inhibitor of receptor tyrosine kinases that inhibits c-abl (IC50 = 8 nM) and Bcr/Abl-dependent cell growth (IC50 = 0.4 nM). In addition to targeting a select group of receptor tyrosine kinases, PD 166326 also potently inhibits c-src (IC50 = 6 nM). Orally administered PD 166326 is well tolerated and effectively blocks Bcr/Abl kinase activity in vivo. Moreover, PD 166326 affects a distinct set of kinases from those targeted by imatinib mesylate (STI571) and can reduce the growth of some imatinib-resistant cells both in vitro and in vivo in animal models of chronic myelogenous leukemia.
PD166326 is one of the most potent members of the pyridopyrimidine class of protein tyrosine kinase inhibitors. In mice with the CML-like disease, PD166326 rapidly inhibited Bcr/Abl kinase activity after a single oral dose and demonstrated marked antileukemic activity in vivo. In vivo, PD166326 was also superior to imatinib mesylate in inhibiting the constitutive tyrosine phosphorylation of numerous leukemia-cell proteins, including the src family member Lyn. PD166326 also prolonged the survival of mice with imatinib mesylate-resistant CML induced by the Bcr/Abl mutants P210/H396P and P210/M351T.
Scientific Research Applications
Tyrosine Kinase Inhibitory Activity
This compound is identified as a potent inhibitor of various tyrosine kinases, including the platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. This inhibition is significant in controlling the activities of these enzymes, which play crucial roles in cellular signaling and are implicated in various diseases, including cancer (Boschelli et al., 1998).
Antihypertensive Activity
Research shows that derivatives of this compound, particularly 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, exhibit gradual and sustained antihypertensive effects in spontaneously hypertensive rats. These effects are achieved at relatively low oral doses and help maintain normalized blood pressure levels (Bennett et al., 1981).
Antimicrobial Activity
Some derivatives of this compound have demonstrated antimicrobial properties. For instance, certain pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone derivatives synthesized from this compound were evaluated as antimicrobial agents and showed promising results compared to standard controls (Fayed et al., 2014).
Non-Hormonal Contraceptive Research
This compound has been identified as a potential candidate in the development of non-hormonal contraceptives targeting meiosis. It was part of a study to identify oocyte-specific WEE2 kinase inhibitors, showing potential in controlling meiosis, which is a critical process in fertility (Hanna et al., 2019).
Anticancer Drug Design
In silico evaluation of this compound and its derivatives has provided insights into designing less toxic anticancer drugs. The study involved 3D-QSAR and QSTR analyses, suggesting the potential for designing better derivatives with high activity and reduced toxicity (Bagchi et al., 2015).
Corrosion Inhibition
Pyrimidine derivatives, including those related to this compound, have been studied for their role in inhibiting the corrosion of iron in acidic environments. This application is significant in materials science and engineering for protecting metals from corrosion (Abdelazim et al., 2021).
properties
IUPAC Name |
6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQFYVPVJZEOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one | |
CAS RN |
185039-91-2 | |
Record name | PD-166326 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185039912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD-166326 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08339 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PD-166326 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H77F2T4U3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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